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Compound of Interest

Compound Name: Tricine

Cat. No.: B1662993 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals prevent common

issues encountered during Tricine-SDS-PAGE experiments, with a specific focus on the

"smiling effect."

Frequently Asked Questions (FAQs)
Q1: What is the "smiling effect" in Tricine gels and what
causes it?
A: The "smiling effect" is a common artifact observed in polyacrylamide gel electrophoresis

where the protein bands in the central lanes migrate faster than those in the outer lanes,

resulting in a curved, smile-like appearance across the gel.[1][2] The primary cause of this

phenomenon is uneven heat distribution across the gel.[2][3] When a high voltage is applied,

the center of the gel tends to heat up more than the edges, leading to a localized decrease in

resistance and a faster migration of proteins in the warmer, central region.[3]

Q2: How can I prevent the "smiling effect" during my
Tricine-SDS-PAGE experiment?
A: Preventing the "smiling effect" primarily involves optimizing the electrophoresis running

conditions to ensure even heat distribution. Key strategies include:
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Reducing the Voltage: Running the gel at a lower constant voltage for a longer duration is

the most effective way to minimize heat generation.

Using a Cold Environment: Performing the electrophoresis in a cold room or placing the

electrophoresis tank in an ice bath helps to dissipate heat more effectively.

Ensuring Proper Buffer Levels: Use the correct volume of running buffer in both the inner and

outer chambers of the electrophoresis apparatus to ensure uniform electrical conductivity

and heat distribution.

Loading Empty Wells: If you have empty wells, load them with a corresponding volume of 1x

sample buffer. This helps to maintain a uniform electric field across the entire width of the

gel.

Q3: What are the optimal running conditions (voltage
and time) to avoid the smiling artifact?
A: Optimal running conditions can vary depending on the specific gel percentage, thickness,

and apparatus. However, a general guideline is to start with a lower voltage to allow the sample

to stack properly and then increase it slightly for the separation phase. For Tricine gels, an

initial run at a low voltage (e.g., 30V) for about an hour, followed by an increase to a moderate

voltage (e.g., 80-125V) for the remainder of the run is often recommended. Pre-cast gels often

come with specific voltage recommendations from the manufacturer, which should be followed.

Q4: Can the gel composition itself contribute to the
"smiling effect"?
A: While the primary cause is heat, inconsistencies in the gel matrix can also contribute to

uneven migration. To minimize this:

Ensure Proper Polymerization: Allow the gel to polymerize completely and evenly.

Incomplete or uneven polymerization can create areas of different pore sizes, affecting

protein migration.

Degas the Acrylamide Solution: Degassing the gel solution before adding the polymerization

catalysts (APS and TEMED) is crucial to remove dissolved oxygen, which can inhibit
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polymerization.

Data Presentation: Recommended Electrophoresis
Conditions
The following table summarizes recommended running conditions to minimize the "smiling

effect" in Tricine-SDS-PAGE, based on common laboratory practices and manufacturer

recommendations.

Parameter
Standard Conditions
(Prone to Smiling)

Optimized Conditions
(Prevents Smiling)

Voltage (Constant) >150V 80-125V

Initial Voltage (Stacking) Not typically performed 30V for 1 hour

Running Temperature Room Temperature Cold Room (4°C) or on ice

Run Time Shorter (~1 hour)
Longer (~90 minutes to several

hours)

Empty Wells Left empty Filled with 1x sample buffer

Experimental Protocols
Protocol 1: Hand-Casting Tricine-SDS-PAGE Gels (16.5%
Separating, 4% Stacking)
This protocol is adapted for the separation of low molecular weight proteins and peptides and is

designed to minimize artifacts like the "smiling effect."

Materials:

Acrylamide/Bis-acrylamide solution (49.5% T, 3% C)

Gel Buffer: 3M Tris, 0.3% SDS, pH 8.45

Glycerol
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10% Ammonium Persulfate (APS), freshly prepared

TEMED

Cathode Buffer (1X): 0.1M Tris, 0.1M Tricine, 0.1% SDS, pH ~8.25

Anode Buffer (1X): 0.2M Tris-HCl, pH 8.9

Sample Buffer (2X): 100mM Tris-HCl pH 6.8, 4% SDS, 20% Glycerol, 200mM DTT, 0.02%

Bromophenol Blue

Procedure:

Assemble Gel Cassette: Thoroughly clean and assemble the glass plates and spacers

according to the manufacturer's instructions for your electrophoresis apparatus.

Prepare Separating Gel (16.5%): For a 10 mL separating gel, combine the following in a

small beaker or tube:

3.3 mL Acrylamide/Bis-acrylamide solution

3.3 mL Gel Buffer

1.0 g Glycerol

Add deionized water to a final volume of 10 mL

Degas the Solution: Degas the separating gel mixture for 10-15 minutes using a vacuum

pump.

Initiate Polymerization: Add 50 µL of 10% APS and 5 µL of TEMED. Swirl gently to mix.

Pour the Separating Gel: Immediately pour the solution into the gel cassette, leaving

sufficient space for the stacking gel (approximately 2 cm). Overlay the gel with water-

saturated isobutanol to ensure a flat surface. Allow the gel to polymerize for at least one

hour.

Prepare Stacking Gel (4%): For a 5 mL stacking gel, combine:
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0.5 mL Acrylamide/Bis-acrylamide solution

1.25 mL Gel Buffer

3.25 mL deionized water

Degas and Polymerize Stacking Gel: Degas the stacking gel solution. Pour off the isobutanol

from the separating gel and rinse with deionized water. Add 25 µL of 10% APS and 5 µL of

TEMED to the stacking gel solution, mix gently, and pour it on top of the polymerized

separating gel. Insert the comb and allow it to polymerize for at least 30 minutes.

Protocol 2: Electrophoresis of Tricine Gels
Prepare Samples: Mix your protein sample 1:1 with 2X Tricine SDS Sample Buffer. Heat at

85-95°C for 5 minutes.

Assemble Electrophoresis Unit: Place the polymerized gel into the electrophoresis tank.

Add Running Buffers: Fill the inner chamber with 1X Cathode Buffer and the outer chamber

with 1X Anode Buffer. Ensure the buffer levels are correct as per the manufacturer's

instructions.

Load Samples: Carefully load your prepared samples and molecular weight markers into the

wells. Load any empty wells with 1X sample buffer.

Run the Gel: Connect the power supply and run the gel using the optimized conditions. A

common approach is to start at a low constant voltage (e.g., 30V) until the dye front enters

the separating gel (approximately 1 hour), then increase the voltage to a constant 100-125V

for the remainder of the run (approximately 90 minutes or until the dye front reaches the

bottom of the gel).

Monitor the Run: Periodically check the gel for any signs of uneven heating or smiling. If

smiling occurs, consider reducing the voltage further.

Mandatory Visualization
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Caption: Logical workflow for troubleshooting the "smiling effect" in Tricine gels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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